N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a thiophene ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetamide group: This step usually involves the reaction of the thiophene derivative with an acylating agent such as acetic anhydride or acetyl chloride.
Attachment of the hydroxy-dimethylpentyl group: This can be done through a nucleophilic substitution reaction where the hydroxy-dimethylpentyl group is introduced to the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide: can be compared with other thiophene derivatives and acetamide compounds.
Thiophene derivatives: Known for their aromatic properties and use in organic electronics.
Acetamide compounds: Commonly studied for their biological activity and potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-13(2,3)11(15)6-7-14-12(16)9-10-5-4-8-17-10/h4-5,8,11,15H,6-7,9H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAWICBRIDVXFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)CC1=CC=CS1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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